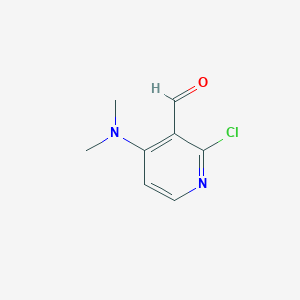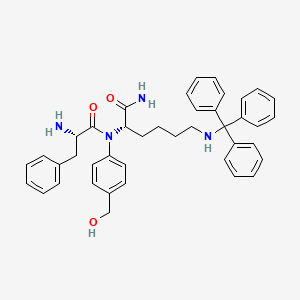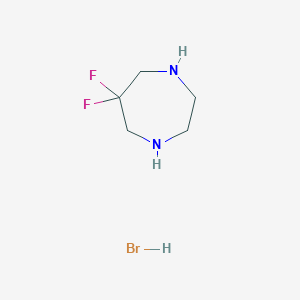![molecular formula C8H13ClN2O2S B1435525 2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride CAS No. 1803609-99-5](/img/structure/B1435525.png)
2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride
Descripción general
Descripción
“2-(methylamino)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 21639-28-1 . It has a molecular weight of 186.23 .
Physical and Chemical Properties This compound appears as a powder at room temperature . It has a melting point of 118-120 degrees Celsius . The IUPAC Name for this compound is 2-(methylamino)benzenesulfonamide .
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Analysis
Sulfonamide derivatives exhibit unique hydrogen bonding characteristics, contributing to diverse structural conformations in crystal structures. The study by Kato et al. (2006) explores the conformational properties of sulfonamide moieties, highlighting the role of hydrogen bonds in determining molecular arrangements in crystals. This research provides foundational knowledge for understanding how sulfonamide compounds interact at the molecular level, aiding in the design of materials with specific properties (Kato et al., 2006).
Anticancer Activity
Sulfonamide compounds have been evaluated for their potential anticancer properties. Halawa et al. (2020) synthesized a series of sulfonamide derivatives and assessed their antiproliferative activity against various human cancer cell lines. The study demonstrates the therapeutic potential of sulfonamide compounds in cancer treatment, offering insights into structure-activity relationships and molecular mechanisms of action (Halawa et al., 2020).
Anti-tubercular Activity
Research on sulfonamide derivatives has also extended into the field of anti-tubercular agents. Dighe et al. (2012) synthesized novel sulfonamide compounds and evaluated their activity against Mycobacterium tuberculosis. This study contributes to the development of new treatments for tuberculosis, highlighting the versatility of sulfonamide compounds in addressing various infectious diseases (Dighe et al., 2012).
Antimicrobial Properties
The antimicrobial activity of sulfonamide compounds has been a subject of investigation, with various derivatives showing effectiveness against bacterial strains. Saleem et al. (2018) synthesized novel sulfonamide derivatives and tested their antimicrobial activity, providing valuable data for the development of new antibacterial agents (Saleem et al., 2018).
Sulfonamide-sulfonimide Tautomerism
The study of sulfonamide and sulfonimide tautomerism offers insights into the chemical behavior of sulfonamide compounds. Branowska et al. (2022) explored this phenomenon in 1,2,4-triazine-containing sulfonamide derivatives, shedding light on the stability and reactivity of these compounds in various solvents. This research contributes to the understanding of tautomeric equilibria, with implications for the design of pharmaceuticals and materials (Branowska et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(methylaminomethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-10-6-7-4-2-3-5-8(7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXNRKCMOKBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride | |
CAS RN |
1803609-99-5 | |
| Record name | 2-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)
![4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid](/img/structure/B1435447.png)
![tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1435449.png)


![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1435452.png)

![2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B1435456.png)
![5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B1435457.png)

![3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1435459.png)

![tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate](/img/structure/B1435461.png)
